molecular formula C19H18N4O3 B2656483 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898454-73-4

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2656483
CAS RN: 898454-73-4
M. Wt: 350.378
InChI Key: SNCCTANRURRUIJ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a pyrroloquinoline and oxalamide moieties .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of pyrroloquinoline derivatives often involves cyclization reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using various spectroscopic and analytical techniques . The structure often includes various functional groups that contribute to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their molecular structure . These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photodynamic Therapy for Breast Cancer

Research has demonstrated the potential of iron(III) complexes involving nitrogen heterocycles, akin to N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide, in photodynamic therapy (PDT) for treating breast cancer. A study highlighted the synthesis of a new nitrogen heterocycle and its iron(III) complex, which exhibited high anti-proliferation efficiency in human breast cancer MDA-MB-231 cells under light irradiation due to its ability to generate singlet oxygen (Zhong‐Hong Zhu et al., 2019).

Water Oxidation Catalysis

Compounds related to the structure of N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide have been explored as catalysts for water oxidation, a critical reaction for sustainable energy generation. For instance, iron complexes with square planar tetradentate polypyridyl-type ligands, sharing structural features with the compound , have shown promising activity as water oxidation catalysts, revealing the importance of the nitrogen heterocycle's coordination environment (Lanka D Wickramasinghe et al., 2015).

Chemosensor for Metal Ions

A fluorescent sensor based on a quinoline group and a pyridin-2-ylmethanamine binding unit, components similar to those found in N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide, has been developed for the selective and sensitive detection of Zn(2+) ions. This research underscores the utility of nitrogen heterocycles in creating sensitive fluorescent probes for environmental and biological applications (Pengxuan Li et al., 2014).

Coordination Polymers and Magnetic Properties

Nitrogen heterocyclic compounds, sharing a core resemblance with N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide, have been used to construct coordination polymers with diverse structural assemblies and magnetic properties. Such research has implications for the development of novel materials with potential applications in data storage, sensors, and catalysis (Xiang-Wen Wu et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds often depends on their chemical structure and the target molecules they interact with . For instance, some pyrroloquinoline derivatives have been found to exhibit antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties . Some compounds may be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

Future research on similar compounds could involve the synthesis of new derivatives, investigation of their biological activities, and development of their potential applications .

properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-10-13-9-15(8-12-4-3-7-23(16)17(12)13)22-19(26)18(25)21-11-14-5-1-2-6-20-14/h1-2,5-6,8-9H,3-4,7,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCCTANRURRUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=N4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide

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